3-(2-Benzylpiperazin-1-YL)propanoic acid
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Overview
Description
3-(2-Benzylpiperazin-1-YL)propanoic acid is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . This compound features a piperazine ring substituted with a benzyl group and a propanoic acid moiety. It is primarily used in research and development settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Benzylpiperazin-1-YL)propanoic acid typically involves the reaction of 2-benzylpiperazine with a suitable propanoic acid derivative. One common method is the reaction of 2-benzylpiperazine with 3-bromopropanoic acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Benzylpiperazin-1-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or amines.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2-Benzylpiperazin-1-YL)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, although it is not currently used in clinical settings.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2-Benzylpiperazin-1-YL)propanoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperazine moiety is known to interact with various neurotransmitter receptors, potentially modulating their activity. The propanoic acid group may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-ol: Similar structure with additional functional groups, used in different research contexts.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: Contains a piperazine ring and benzothiazole moiety, used for antibacterial activity.
Uniqueness
3-(2-Benzylpiperazin-1-YL)propanoic acid is unique due to its specific combination of a benzylpiperazine ring and a propanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C14H20N2O2 |
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Molecular Weight |
248.32 g/mol |
IUPAC Name |
3-(2-benzylpiperazin-1-yl)propanoic acid |
InChI |
InChI=1S/C14H20N2O2/c17-14(18)6-8-16-9-7-15-11-13(16)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2,(H,17,18) |
InChI Key |
YEKAYNZOOCPSIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CN1)CC2=CC=CC=C2)CCC(=O)O |
Origin of Product |
United States |
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